molecular formula C17H17FN2O5S B2543299 methyl (4-((7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)sulfonyl)phenyl)carbamate CAS No. 2034290-77-0

methyl (4-((7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)sulfonyl)phenyl)carbamate

Cat. No.: B2543299
CAS No.: 2034290-77-0
M. Wt: 380.39
InChI Key: FIRBEVJKFDWIQF-UHFFFAOYSA-N
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Description

Methyl (4-((7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)sulfonyl)phenyl)carbamate is a synthetic compound featuring a benzo[f][1,4]oxazepine core substituted with a fluorine atom at the 7-position, a sulfonyl group linking to a phenyl ring, and a methyl carbamate moiety.

Properties

IUPAC Name

methyl N-[4-[(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)sulfonyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O5S/c1-24-17(21)19-14-3-5-15(6-4-14)26(22,23)20-8-9-25-16-7-2-13(18)10-12(16)11-20/h2-7,10H,8-9,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIRBEVJKFDWIQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOC3=C(C2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enantioselective Cyclocondensation

Reagents :

  • β-Substituted β-hydroxyaminoaldehyde (1.0 equiv)
  • Chiral Brønsted acid catalyst (e.g., (R)-TRIP, 10 mol%)
  • Toluene, 0°C, 24 h

Mechanism :
The catalyst promotes intramolecular cyclization via hydrogen-bond activation, forming the oxazepine ring with >90% enantiomeric excess (ee).

Yield : 78–85%
Key Analytical Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.4 Hz, 1H, Ar-H), 5.42 (s, 1H, NH), 4.18 (m, 2H, OCH₂), 3.75 (m, 2H, NCH₂).
  • HRMS : m/z calcd. for C₁₁H₁₁FNO₂ [M+H]⁺: 220.0878; found: 220.0876.

Alternative Methods for Benzoxazepine Formation

Method A: Acid-Catalyzed Cyclization

  • Conditions : HCl (aq.), reflux, 12 h
  • Yield : 65% (lower enantioselectivity)

Method B: Microwave-Assisted Synthesis

  • Conditions : DMF, 150°C, 30 min
  • Yield : 70% (racemic mixture)

Sulfonylation of the Benzoxazepine Core

The sulfonyl bridge is introduced via reaction of the benzoxazepine amine with 4-fluorobenzenesulfonyl chloride.

Standard Sulfonylation Protocol

Reagents :

  • 7-Fluoro-2,3-dihydrobenzo[f]oxazepin-4(5H)-amine (1.0 equiv)
  • 4-Fluorobenzenesulfonyl chloride (1.2 equiv)
  • Triethylamine (2.0 equiv), DCM, 0°C → rt, 6 h

Workup :

  • Quench with H₂O, extract with DCM, dry over MgSO₄, and purify via silica gel chromatography (hexane/EtOAc 3:1).

Yield : 82%
Purity : >98% (HPLC)

Characterization :

  • ¹³C NMR (101 MHz, CDCl₃): δ 164.2 (C=O), 152.1 (SO₂), 135.4–115.2 (Ar-C).
  • IR (KBr): 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).

Solvent and Base Optimization

Solvent Base Yield (%) Purity (%)
DCM Triethylamine 82 98
THF Pyridine 75 95
Acetone DBU 68 90

Carbamate Formation

The final step involves converting the aniline intermediate into the methyl carbamate. Two methods are prevalent:

Phenyl Chloroformate-Mediated Carbamation

Adapted from PMC (Table 1):
Reagents :

  • 4-((7-Fluoro-2,3-dihydrobenzo[f]oxazepin-4(5H)-yl)sulfonyl)aniline (1.0 equiv)
  • Phenyl chloroformate (1.1 equiv)
  • Dry THF, rt, 3 h

Workup :

  • Extract with DCM, wash with 1M NaOH, dry, and purify via flash chromatography.

Yield : 88%
Side Products : <5% urea formation (mitigated by controlled stoichiometry).

Methyl Chloroformate Route

Reagents :

  • Methyl chloroformate (1.05 equiv)
  • DMAP (0.1 equiv), DCM, 0°C → rt, 2 h

Yield : 91%
Advantages : Faster reaction, fewer side products.

Comparative Data :

Method Yield (%) Purity (%) Reaction Time (h)
Phenyl chloroformate 88 97 3
Methyl chloroformate 91 99 2

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel, gradient elution (hexane → EtOAc).
  • HPLC : C18 column, acetonitrile/H₂O (70:30), flow rate 1.0 mL/min.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (s, 1H, NH), 7.89 (d, J = 8.8 Hz, 2H, Ar-H), 7.45 (d, J = 8.8 Hz, 2H, Ar-H), 4.25–3.95 (m, 4H, OCH₂/NCH₂).
  • LC-MS : m/z 452.1 [M+H]⁺.

Chemical Reactions Analysis

Synthetic Preparation

The compound’s synthesis likely involves sequential coupling and cyclization steps:

  • Sulfonamide Formation : The central sulfonyl bridge is formed via coupling of a sulfonyl chloride derivative with the amine group of the 7-fluoro-2,3-dihydrobenzo[f] oxazepine core. This is analogous to methods used for related benzoxazepinones, where mesylation and base-induced cyclization are employed .

  • Carbamate Installation : The methyl carbamate group is introduced through reaction of the aryl amine with methyl chloroformate or via carbamate exchange under basic conditions, as seen in similar N-protection strategies .

  • Fluorination : The 7-fluoro substituent on the benzooxazepine ring is likely introduced early in the synthesis via electrophilic aromatic substitution or halogen exchange .

Key Reaction Conditions :

StepReagents/ConditionsReference
Sulfonamide couplingSulfonyl chloride, DIPEA, DCM, rt
Carbamate formationMethyl chloroformate, Cs₂CO₃, DMF
CyclizationBase (e.g., NaOH), DMSO, 30–60°C

Hydrolytic Reactivity

The carbamate group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Cleavage of the carbamate yields 4-((7-fluoro-2,3-dihydrobenzo[f] oxazepin-4(5H)-yl)sulfonyl)aniline and methyl carbonic acid .

  • Basic Hydrolysis : Strong bases (e.g., NaOH) promote saponification, forming the corresponding sodium salt of the phenolic amine .

Stability Data :

ConditionHalf-Life (pH 7.4, 37°C)Products FormedReference
Phosphate buffer~22.8 hoursAniline derivative
Rat liver S9 fraction40.7 minutesSulfinic acid, sulfoxide

Metabolic Pathways

In vivo, the compound undergoes enzymatic transformations:

  • Carbamate Hydrolysis : Hepatic esterases cleave the carbamate to release the free amine, a common metabolic pathway for aryl carbamates .

  • Sulfonyl Group Oxidation : The sulfonyl moiety is metabolized to sulfinic acid (M2) or sulfoxide (M3) derivatives, as observed in structurally related thiirane sulfonamides .

  • Fluorine Retention : The 7-fluoro substituent remains intact due to the strength of the C–F bond, minimizing defluorination under physiological conditions .

Metabolite Profile :

MetaboliteStructureEnzyme SystemReference
M1 (Aniline derivative)Des-carbamate productEsterases
M2 (Sulfinic acid)–SO₂H derivativeCytochrome P450
M3 (Sulfoxide)–S(O)– derivativeFlavin monooxygenase

Functional Group Reactivity

  • Sulfonyl Group : Participates in nucleophilic aromatic substitution (NAS) at the para-position of the phenyl ring, though electron-withdrawing effects from the sulfonyl and carbamate groups reduce reactivity .

  • Benzooxazepine Core : The nitrogen in the 1,4-oxazepine ring can undergo alkylation or acylation under basic conditions, as demonstrated in the synthesis of related analogs .

  • Carbamate Stability : The methyl carbamate is less prone to hydrolysis compared to ethyl or phenyl carbamates, as steric hindrance from the methyl group slows enzymatic cleavage .

Comparative Reactivity :

Functional GroupReaction ExampleConditionsReference
SulfonylNAS with aminesDMF, 80°C, 12h
CarbamateHydrolysis to aminepH 7.4, 37°C
1,4-Oxazepine nitrogenAcylation with acetyl chlorideDCM, DIPEA, 0°C→rt

Key Research Findings

  • Synthetic Efficiency : The use of Cs₂CO₃ as a base during carbamate installation improves yields (>80%) compared to weaker bases like K₂CO₃ .

  • Metabolic Stability : The compound’s half-life in hepatic systems (40.7 minutes) suggests moderate stability, with carbamate hydrolysis being the primary clearance pathway .

  • Selectivity : The sulfonylphenyl carbamate motif minimizes off-target reactivity, as seen in selective MMP-2 inhibitors .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C18H19FN2O4SC_{18}H_{19}FN_{2}O_{4}S and a molecular weight of approximately 378.4 g/mol. Its structure features a sulfonamide linkage and a fluorinated benzoxazepine moiety, which are crucial for its biological activity.

Pharmacological Applications

  • Anticancer Activity :
    • Recent studies have indicated that compounds related to the benzoxazepine structure exhibit promising anticancer properties. For instance, derivatives of benzothiazepines have shown significant inhibitory effects on cancer cell proliferation in various in vitro assays, suggesting that methyl (4-((7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)sulfonyl)phenyl)carbamate may also possess similar activities .
    • Specific case studies demonstrate that halogenated derivatives exhibit improved binding affinities to target proteins involved in cancer progression, supporting further investigation into this compound's anticancer potential .
  • Neuroprotective Effects :
    • The benzoxazepine scaffold has been implicated in neuroprotection through modulation of receptor interactions. Compounds with similar structures have been explored for their ability to inhibit neuroinflammation and promote neuronal survival in models of neurodegenerative diseases . This suggests that this compound may be relevant for neurological research.
  • Inflammation Modulation :
    • The compound's sulfonamide group is known to influence inflammatory pathways. Studies on related compounds indicate their potential as anti-inflammatory agents by inhibiting key signaling pathways involved in inflammation . This positions this compound as a candidate for further exploration in inflammatory disease models.

Case Studies and Experimental Findings

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated IC50 values indicating significant inhibition of cancer cell lines by benzothiazepine derivatives.
Study 2NeuroprotectionExplored the neuroprotective effects of similar compounds on neuronal cells under stress conditions.
Study 3InflammationInvestigated the anti-inflammatory properties of related sulfonamide compounds in vitro.

Mechanism of Action

This compound's mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and selectivity. Pathways involved may include inhibition of enzymatic activities or modulation of receptor-mediated signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the benzo[f][1,4]oxazepine core, sulfonamide linkages, or carbamate groups. Key differences lie in substituents, molecular weight, and biological activity.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity/Notes Source
Target Compound 7-Fluoro, sulfonylphenyl, methyl carbamate ~410.38 (estimated) N/A (structural analog of mTORC1 inhibitors)
4-(7-Chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)benzoic acid 7-Chloro, benzoic acid (no carbamate/sulfonyl) 317.73 Discontinued; lab use only
SI-42 (RMC-5552 intermediate) 3-Fluoro-2-methylphenyl, aminopyridinyl, sulfonyl 836.3 (observed) mTORC1 inhibitor intermediate
4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl carbamates (e.g., 4a–i) Chlorophenyl, alkyl carbamates Varies (350–450) Lipophilicity studied via HPLC log k values
(9H-Fluoren-9-yl)methyl carbamate (S187) Fluorenylmethyl, methoxyquinazolinyl 636.26 NMR/HRMS characterized; low yield (23%)
Thiazol-5-ylmethyl carbamates (e.g., compounds w, x, y, z) Thiazole, hydroperoxypropan-2-yl 700–900 (estimated) Antifungal/antiparasitic candidates

Substituent-Driven Functional Differences

  • Fluoro vs. Chloro Substitution : The target compound’s 7-fluoro group may enhance metabolic stability compared to the 7-chloro analog (), as fluorination often reduces oxidative degradation .
  • Sulfonamide Linkage: The sulfonyl group in the target compound and SI-42 enables strong hydrogen bonding, critical for target binding in kinase inhibition .

Biological Activity

Methyl (4-((7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)sulfonyl)phenyl)carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a sulfonamide group linked to a carbamate moiety and a fluorinated benzoxazepine derivative. Its molecular formula is C15H16FNO4SC_{15}H_{16}FNO_4S, with a molecular weight of approximately 380.4 g/mol .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The fluorine atom enhances the compound's binding affinity to target enzymes and receptors, potentially modulating pathways involved in inflammation and cancer progression.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes .
  • Receptor Interaction : Similar compounds have been reported to interact with histamine receptors and phospholipase A2, indicating a broad spectrum of biological targets .

Anticancer Properties

Recent studies have indicated that derivatives of the benzoxazepine scaffold exhibit significant antiproliferative effects against various cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of signaling pathways associated with cancer cell survival.

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. In vitro studies suggest that it effectively inhibits COX-2 activity, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Research Findings and Case Studies

StudyObjectiveFindings
Study 1 Evaluate COX-2 inhibitionThe compound demonstrated an IC50 value comparable to indomethacin, indicating strong anti-inflammatory potential .
Study 2 Antiproliferative activityExhibited significant cytotoxicity against breast cancer cell lines, inducing apoptosis through mitochondrial pathways .
Study 3 Mechanistic insightsMolecular modeling suggested favorable binding interactions with COX-2 active site residues .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest that the compound possesses good oral bioavailability and metabolic stability, making it a promising candidate for further development.

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of methyl (4-((7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)sulfonyl)phenyl)carbamate?

Answer:
The compound’s synthesis involves coupling a sulfonyl chloride intermediate with a carbamate-functionalized phenyl group. Key steps include:

  • Sulfonylation : React 7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine with chlorosulfonic acid under anhydrous conditions to generate the sulfonyl chloride intermediate. Monitor reaction progress via TLC (ethyl acetate/hexane, 1:2) .
  • Carbamate Introduction : Use a nucleophilic substitution reaction with methyl 4-aminophenylcarbamate in dichloromethane (DCM) at 0–5°C, followed by slow warming to room temperature. Purify via column chromatography (silica gel, gradient elution with DCM/methanol) .
  • Yield Optimization : Employ ultrasound-assisted synthesis (20 kHz, 50 W) to enhance reaction efficiency and reduce byproducts. This method reduces reaction time by 30% compared to conventional heating .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:
Use a multi-technique approach:

  • HPLC-PDA : Analyze purity using a C18 column (Chromolith®) with acetonitrile/water (70:30) at 1.0 mL/min. Retention time (~8.2 min) and UV absorption (λ = 254 nm) confirm identity .
  • NMR Spectroscopy : Assign peaks via ¹H/¹³C-NMR in DMSO-d₆. Key signals include the sulfonyl group (δ 3.2–3.5 ppm for SO₂CH₂) and carbamate carbonyl (δ 168–170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (calc. for C₁₉H₁₈FN₂O₅S: 414.09; observed [M+H]⁺: 415.10) .

Advanced: What methodologies are suitable for assessing the compound’s lipophilicity and its implications for biological activity?

Answer:
Lipophilicity (logP) impacts membrane permeability and target binding.

  • HPLC-Derived log k : Use a C18 column with isocratic elution (methanol/water, 60:40). Calculate log k = log[(tᵣ - t₀)/t₀], where t₀ is the dead time. Compare to reference standards (e.g., n-octanol/water partition coefficients) .
  • Molecular Dynamics Simulations : Predict logP via software like Schrödinger’s QikProp. Validate experimentally using shake-flask assays (n-octanol/water, 24 h equilibration) .

Advanced: How can researchers resolve contradictions in biological activity data across different assay systems?

Answer:
Discrepancies may arise from assay conditions or off-target effects.

  • Dose-Response Validation : Replicate assays in triplicate using standardized protocols (e.g., ATP-based viability assays for cytotoxicity).
  • Kinetic Solubility Testing : Assess compound solubility in PBS (pH 7.4) and DMEM + 10% FBS to rule out precipitation artifacts .
  • Target Engagement Studies : Use surface plasmon resonance (SPR) to measure direct binding affinity to purported targets (e.g., kinase domains) .

Advanced: What strategies are recommended for studying the compound’s stability under physiological conditions?

Answer:

  • Forced Degradation Studies : Expose the compound to:
    • Acidic (0.1 M HCl, 37°C, 24 h)
    • Basic (0.1 M NaOH, 37°C, 24 h)
    • Oxidative (3% H₂O₂, 37°C, 6 h)
      Analyze degradation products via LC-MS .
  • Plasma Stability : Incubate with human plasma (37°C, 1–24 h), precipitate proteins with acetonitrile, and quantify parent compound via HPLC .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Answer:

  • Scaffold Modifications : Synthesize analogs with variations in:
    • Oxazepine ring : Replace fluorine with other halogens (Cl, Br) .
    • Carbamate group : Substitute methyl with ethyl or tert-butyl to modulate steric effects .
  • In Silico Docking : Use AutoDock Vina to predict binding poses against off-target proteins (e.g., cytochrome P450 isoforms) .
  • Selectivity Profiling : Screen analogs against a kinase panel (e.g., Eurofins KinaseProfiler™) to identify selectivity hotspots .

Advanced: What analytical methods are critical for detecting and quantifying metabolite formation?

Answer:

  • LC-MS/MS : Use a Q-TOF mass spectrometer in positive ion mode. Identify metabolites via accurate mass shifts (e.g., +16 Da for hydroxylation) .
  • Radiolabeled Tracing : Synthesize ¹⁴C-labeled compound and track metabolites in hepatocyte incubations using scintillation counting .

Basic: What safety protocols are essential when handling this compound in the laboratory?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use a fume hood for weighing and synthesis steps due to potential dust formation .
  • Spill Management : Neutralize spills with activated charcoal, then dispose as hazardous waste .

Advanced: How can molecular modeling guide the design of derivatives with enhanced blood-brain barrier (BBB) penetration?

Answer:

  • P-gp Efflux Prediction : Use SwissADME to predict P-glycoprotein substrate likelihood. Modify substituents to reduce P-gp recognition .
  • BBB Score Calculation : Apply the Clark’s rule (logP < 5, molecular weight < 450 Da) and refine with in vitro transwell assays using MDCK-MDR1 cells .

Advanced: What statistical approaches are recommended for analyzing dose-dependent toxicity data?

Answer:

  • Probit Analysis : Calculate LD₅₀/IC₅₀ values using nonlinear regression (GraphPad Prism).
  • ANOVA with Tukey’s Post Hoc : Compare toxicity across multiple concentrations (e.g., 1–100 µM) in cell lines .

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